(S)-1-(tert-Butoxycarbonyl)-4-(6-(trifluoromethyl)-pyridin-3-yl)piperazine-2-carboxylic acid
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Overview
Description
(S)-1-(tert-Butoxycarbonyl)-4-(6-(trifluoromethyl)-pyridin-3-yl)piperazine-2-carboxylic acid is a complex organic compound that features a piperazine ring substituted with a trifluoromethyl-pyridinyl group and a tert-butoxycarbonyl protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(tert-Butoxycarbonyl)-4-(6-(trifluoromethyl)-pyridin-3-yl)piperazine-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Piperazine Ring: This can be achieved through cyclization reactions involving appropriate diamines and dihalides.
Introduction of the Trifluoromethyl-Pyridinyl Group: This step often involves nucleophilic substitution reactions where a trifluoromethyl-pyridine derivative is introduced to the piperazine ring.
Protection with tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced using Boc anhydride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(tert-Butoxycarbonyl)-4-(6-(trifluoromethyl)-pyridin-3-yl)piperazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing nitro groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the piperazine or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or halogenating agents for electrophilic substitution are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
(S)-1-(tert-Butoxycarbonyl)-4-(6-(trifluoromethyl)-pyridin-3-yl)piperazine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its unique structural features.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-1-(tert-Butoxycarbonyl)-4-(6-(trifluoromethyl)-pyridin-3-yl)piperazine-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl-pyridinyl group can enhance binding affinity and specificity, while the piperazine ring provides a scaffold for further modifications. The tert-butoxycarbonyl group serves as a protecting group, which can be removed under acidic conditions to reveal the active compound.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)piperazine-2-carboxylic acid
- (S)-1-(tert-Butoxycarbonyl)-4-(3-chlorophenyl)piperazine-2-carboxylic acid
- (S)-1-(tert-Butoxycarbonyl)-4-(2-methylphenyl)piperazine-2-carboxylic acid
Uniqueness
(S)-1-(tert-Butoxycarbonyl)-4-(6-(trifluoromethyl)-pyridin-3-yl)piperazine-2-carboxylic acid is unique due to the presence of the trifluoromethyl-pyridinyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring high binding specificity and stability.
Properties
Molecular Formula |
C16H20F3N3O4 |
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Molecular Weight |
375.34 g/mol |
IUPAC Name |
(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[6-(trifluoromethyl)pyridin-3-yl]piperazine-2-carboxylic acid |
InChI |
InChI=1S/C16H20F3N3O4/c1-15(2,3)26-14(25)22-7-6-21(9-11(22)13(23)24)10-4-5-12(20-8-10)16(17,18)19/h4-5,8,11H,6-7,9H2,1-3H3,(H,23,24)/t11-/m0/s1 |
InChI Key |
KXAFYYVYZFPVIP-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN(C[C@H]1C(=O)O)C2=CN=C(C=C2)C(F)(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C2=CN=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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